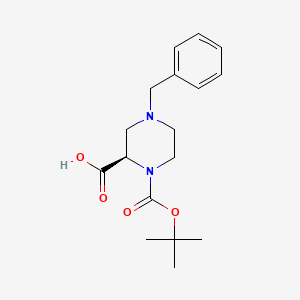
(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups imparts specific reactivity and stability to the molecule, making it valuable in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves the protection of the piperazine ring followed by the
Activité Biologique
(R)-4-benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid, also known by its CAS number 138775-02-7, is a compound that belongs to the piperazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H24N2O6
- Molecular Weight : 356.39 g/mol
This compound features a piperazine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) group, which are crucial for its biological activity.
2. Enzyme Inhibition
Piperazine derivatives are known for their enzyme inhibitory activities. Studies have demonstrated that compounds with similar structures can act as inhibitors of acetylcholinesterase (AChE) and urease. For instance, certain piperazine derivatives have shown IC50 values in the low micromolar range against AChE, indicating potential use in treating conditions like Alzheimer's disease . Although specific data for this compound is not available, the structural similarity suggests potential enzyme inhibition capabilities.
3. Antitumor Activity
Piperazine derivatives have also been investigated for their antitumor properties. Some studies have reported that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival . The specific activity of this compound in this regard remains to be elucidated through targeted research.
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives:
Propriétés
IUPAC Name |
(2R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(12-14(19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEORLKSWXAMBW-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654578 |
Source


|
| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-13-3 |
Source


|
| Record name | (2R)-4-Benzyl-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














